molecular formula C11H15N3O2 B14508794 Propionamide, N-((N-nitrosobenzylamino)methyl)- CAS No. 64005-60-3

Propionamide, N-((N-nitrosobenzylamino)methyl)-

Cat. No.: B14508794
CAS No.: 64005-60-3
M. Wt: 221.26 g/mol
InChI Key: YCEWSUQBEYFFIM-UHFFFAOYSA-N
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Description

Propionamide, N-((N-nitrosobenzylamino)methyl)- is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. This compound is a derivative of propionamide, where the nitrogen atom is substituted with a nitrosobenzylamino group. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionamide, N-((N-nitrosobenzylamino)methyl)- can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Propionamide, N-((N-nitrosobenzylamino)methyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, where the nitrosobenzylamino group can be further oxidized to form different products.

    Reduction: Reduction reactions can convert the nitroso group to an amine group, leading to the formation of secondary amines.

    Substitution: The compound can participate in substitution reactions, where the nitrosobenzylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary amines.

Scientific Research Applications

Propionamide, N-((N-nitrosobenzylamino)methyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Propionamide, N-((N-nitrosobenzylamino)methyl)- involves its interaction with molecular targets and pathways within biological systems. The nitrosobenzylamino group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simple amide with the formula CH₃CH₂CONH₂.

    N-Methylpropionamide: A derivative of propionamide with a methyl group attached to the nitrogen atom.

    Benzamide: An amide where the nitrogen is attached to a benzene ring.

Uniqueness

Propionamide, N-((N-nitrosobenzylamino)methyl)- is unique due to the presence of the nitrosobenzylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other simple amides .

Properties

CAS No.

64005-60-3

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N-[[benzyl(nitroso)amino]methyl]propanamide

InChI

InChI=1S/C11H15N3O2/c1-2-11(15)12-9-14(13-16)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,15)

InChI Key

YCEWSUQBEYFFIM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCN(CC1=CC=CC=C1)N=O

Origin of Product

United States

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